molecular formula C6H12ClN5O B13460497 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride

Cat. No.: B13460497
M. Wt: 205.64 g/mol
InChI Key: LOTHKIRAQBAKEJ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and acetonitrile .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . Microwave-assisted synthesis is another method used to enhance reaction rates and yields . These methods are advantageous due to their cost-effectiveness, simplicity, and high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and zinc salts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso compounds, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific active sites on enzymes . This binding can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines the tetrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H12ClN5O

Molecular Weight

205.64 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H11N5O.ClH/c12-6(2-1-3-7-4-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H

InChI Key

LOTHKIRAQBAKEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=NNN=N2)O.Cl

Origin of Product

United States

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